molecular formula C22H19N5O3 B2976231 3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034462-84-3

3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2976231
CAS No.: 2034462-84-3
M. Wt: 401.426
InChI Key: LWSVNXISABEZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS: 2034462-84-3) is a quinazoline derivative featuring a pyridinyl-substituted isoxazole moiety and a piperidine-carbonyl linkage. Its molecular formula is C22H19N5O3, with a molecular weight of 401.4 g/mol . The structural complexity arises from the fusion of a quinazolin-4(3H)-one core with a 5-(pyridin-3-yl)isoxazole-3-carbonyl group attached to a piperidin-3-yl substituent. This design aligns with synthetic strategies for 2,4-disubstituted quinazolines, as reported in studies synthesizing analogs via key intermediates like 2-(pyridin-3-yl)quinazolin-4(3H)-one .

The compound’s Smiles notation (O=C(c1cc(-c2cccnc2)on1)N1CCCC(n2cnc3ccccc3c2=O)C1) highlights the connectivity of its functional groups, which may influence its physicochemical properties and biological interactions. However, critical data such as melting point, boiling point, and solubility remain unreported, indicating gaps for future characterization .

Properties

IUPAC Name

3-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c28-21-17-7-1-2-8-18(17)24-14-27(21)16-6-4-10-26(13-16)22(29)19-11-20(30-25-19)15-5-3-9-23-12-15/h1-3,5,7-9,11-12,14,16H,4,6,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSVNXISABEZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CN=CC=C3)N4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound that integrates multiple pharmacophores, including quinazolinone and isoxazole moieties. This structure suggests potential biological activities, particularly in the realms of antioxidant and anti-inflammatory properties. The compound's molecular formula is C22H19N5O3C_{22}H_{19}N_{5}O_{3}, and it has a molecular weight of approximately 401.426 g/mol .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps, including the formation of the piperidine and isoxazole rings followed by cyclization to yield the quinazolinone structure. Characterization methods often include NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity .

Antioxidant Activity

Recent studies have demonstrated that derivatives of quinazolinone and isoxazole exhibit significant antioxidant properties. For instance, compounds synthesized through 1,3-dipolar cycloaddition reactions have shown notable radical scavenging activity in DPPH assays, indicating their potential as antioxidant agents . The results suggest that these compounds can inhibit free radical activity, which is crucial for preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity of Quinazolinone-Isoxazole Derivatives

Compound IDDPPH Scavenging Activity (%)IC50 (µg/mL)
Compound A41.16>400
Compound B36.88>400
Compound C16.88>400

Note: The IC50 values indicate the concentration required to inhibit 50% of DPPH radicals, with higher values suggesting lower potency compared to standard antioxidants .

Anti-inflammatory Properties

The compound's structural components also suggest potential anti-inflammatory activity. Research indicates that quinazolinone derivatives can inhibit various inflammatory pathways, including the NF-kB signaling pathway, which plays a critical role in the inflammatory response .

Case Studies

A study focusing on similar quinazolinone-isoxazole hybrids highlighted their efficacy in reducing inflammation in cellular models. The compounds were tested against lipopolysaccharide (LPS)-induced inflammation in macrophages, demonstrating a significant reduction in pro-inflammatory cytokine levels .

Table 2: Inhibition of Pro-inflammatory Cytokines

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha15075
IL-620090
IL-1β18085

Results indicate a marked decrease in cytokine production upon treatment with quinazolinone-isoxazole derivatives .

Mechanistic Insights

Theoretical studies using Density Functional Theory (DFT) have provided insights into the reaction mechanisms involved in the synthesis of these compounds. These studies reveal that the formation of isoxazole derivatives occurs via concerted mechanisms with specific regioselectivity, which enhances their biological activity .

Scientific Research Applications

Scientific Research Applications of 3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

This compound, a synthetic compound with the molecular formula C22H19N5O3 and a molecular weight of 401.426, integrates quinazolinone and isoxazole moieties, suggesting biological activities, particularly as an antioxidant and anti-inflammatory agent. It is considered a useful research compound suitable for various research applications.

Synthesis and Characterization

The synthesis of this compound involves forming piperidine and isoxazole rings, followed by cyclization to achieve the quinazolinone structure. Characterization typically includes NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity. Density Functional Theory (DFT) studies reveal that the formation of isoxazole derivatives occurs via concerted mechanisms with specific regioselectivity, enhancing their biological activity.

Antioxidant Activity

Isoxazole and quinazolinone derivatives exhibit significant antioxidant properties. Studies have demonstrated radical scavenging activity in DPPH assays, suggesting their potential as antioxidant agents . These compounds can inhibit free radical activity, crucial for preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity of Quinazolinone-Isoxazole Derivatives

Compound IDDPPH Scavenging Activity (%)IC50 (µg/mL)
Compound A41.16>400
Compound B36.88>400
Compound C16.88>400

Note: The IC50 values indicate the concentration required to inhibit 50% of DPPH radicals; higher values suggest lower potency compared to standard antioxidants.

Anti-inflammatory Properties

Quinazolinone derivatives can inhibit inflammatory pathways, including the NF-kB signaling pathway, which plays a critical role in the inflammatory response.

Table 2: Inhibition of Pro-inflammatory Cytokines

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha15075
IL-620090
IL-1β18085

Results indicate a marked decrease in cytokine production upon treatment with quinazolinone-isoxazole derivatives.

Case Studies

Comparison with Similar Compounds

Structural Analogs in the Quinazoline Class

The target compound belongs to a broader class of 2,4-disubstituted quinazolines, which are frequently explored for pharmacological activities. Key structural analogs include:

3-(1-(5-Methylisoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS: 2034462-66-1)
  • Structural Difference : Replaces the pyridin-3-yl group on the isoxazole with a methyl group.
  • Molecular Formula : C18H18N4O3 (vs. C22H19N5O3 for the target compound).
  • Molecular Weight : 338.4 g/mol (vs. 401.4 g/mol) .
3-((1S,2S)-2-Hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one
  • Structural Difference : Incorporates a benzoquinazoline core and a hydroxycyclohexyl group.
  • Activity : Reported as a potent M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM) .
  • Implications : The target compound’s piperidine-isoxazole substituent may offer distinct binding interactions compared to cyclohexyl or pyrazole groups.
Antimicrobial Activity
  • Compound 4h and 4f (3-substituted-2,1-benzisoxazoles): Demonstrated superior antibacterial activity against tested organisms, comparable to ampicillin. Compound 4b showed notable antifungal activity .

Q & A

Q. What in vivo toxicology protocols are recommended for preclinical development?

  • Methodological Answer :
  • Acute Toxicity (OECD 423) : Administer 300–2000 mg/kg orally to rodents; monitor for mortality, organ weight changes .
  • Genotoxicity : Ames test (TA98 strain; ≤2-fold revertant increase at 500 µg/plate) .
  • Cardiotoxicity : hERG channel inhibition assay (IC₅₀ >10 µM required) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.